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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo-

Cat. No.: B3279988

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1H-Indazole-3-
methanol, 5-iodo-, a valuable building block in medicinal chemistry. The indazole scaffold is a
privileged structure in drug discovery, with numerous derivatives showing potent biological
activities, particularly as kinase inhibitors for cancer therapy.[1][2][3] The iodo-substitution at
the 5-position offers a versatile handle for further functionalization through various cross-
coupling reactions, enabling the generation of diverse chemical libraries for biological
screening.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Molecular Weight (

Compound Name Molecular Formula Role in Synthesis

g/mol )
Methyl 5-iodo-1H-
indazole-3- C9H7IN202 302.07 Starting Material
carboxylate
1H-Indazole-3- )
C8H7IN20 274.06 Final Product

methanol, 5-iodo-
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Table 2: Representative Biological Activity of Indazole Derivatives

The following table showcases the potent inhibitory activity of similar indazole-based
compounds against various protein kinases, highlighting the therapeutic potential of this
scaffold.

Compound/Derivati

Target Activity (IC50) Reference

ve
_ , _ 0.4nM, 1.1 nM, 0.4
82a Pim-1, Pim-2, Pim-3 [1]
nM

109 EGFR T790M, EGFR 5.3nM, 8.3 nM [1]
107 EGFR L858R/T790M  0.07 pM [1]

Various cancer cell
2f 0.23-1.15 uM [1]

lines

Experimental Protocols

The synthesis of 1H-Indazole-3-methanol, 5-iodo- is proposed via a two-step process starting
from the commercially available Methyl 5-iodo-1H-indazole-3-carboxylate. This involves the
reduction of the ester functionality to a primary alcohol.

Diagram: Synthetic Workflow

LiAIH4, THF
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Methyl 5-iodo-1H-indazole-3-carboxylate Reduction of Ester : 2 1H-Indazole-3-methanol, 5-iodo-
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Caption: Synthetic route for 1H-Indazole-3-methanol, 5-iodo-.

Protocol 1: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol details the reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to yield the
target compound.
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Materials:

Methyl 5-iodo-1H-indazole-3-carboxylate
e Lithium aluminum hydride (LiIAIH4)

e Anhydrous tetrahydrofuran (THF)

o Ethyl acetate

e Saturated agueous sodium sulfate (Na2S04) solution
e Anhydrous magnesium sulfate (MgSO4)
» Round-bottom flask

e Magnetic stirrer

* Ice bath

e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography
Procedure:

o Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), suspend Methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF.

e Cooling: Cool the suspension to 0 °C using an ice bath.

o Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAIH4) in
THF to the cooled suspension with vigorous stirring.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir until the starting material is consumed (monitor by TLC).
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e Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a
15% aqueous NaOH solution, and then again by water, while cooling the flask in an ice bath.

o Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl
acetate.

o Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract
the aqueous layer with ethyl acetate.

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter,
and concentrate under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by silica gel column chromatography to obtain 1H-
Indazole-3-methanol, 5-iodo-.

Applications in Drug Discovery

1H-Indazole-3-methanol, 5-iodo- is a valuable intermediate for the synthesis of more complex
molecules in drug discovery. The indazole core is a key pharmacophore in many kinase
inhibitors. The 3-methanol group can be further modified or may participate in hydrogen
bonding interactions within the kinase active site. The 5-iodo group provides a reactive site for
introducing further diversity through metal-catalyzed cross-coupling reactions such as Suzuki,
Heck, and Sonogashira couplings. This allows for the exploration of the chemical space around
the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of
potential drug candidates.

Diagram: Representative Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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